molecular formula C18H17ClN4O2 B2738161 N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide CAS No. 866871-84-3

N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide

Cat. No. B2738161
CAS RN: 866871-84-3
M. Wt: 356.81
InChI Key: QDYJSTHZLDIPLJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMF-019, and it is a triazole-based compound with a unique chemical structure. In recent years, researchers have been investigating the synthesis, mechanism of action, and potential applications of CMF-019.

Scientific Research Applications

Antimicrobial Activities

Research on derivatives of 1,2,4-triazole has revealed their potential in antimicrobial applications. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against tested microorganisms, indicating the relevance of the triazole ring structure in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

Triazole derivatives also find applications in corrosion inhibition. A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed it to be an effective corrosion inhibitor for mild steel in hydrochloric acid medium. The compound exhibited an inhibition efficiency of up to 98%, functioning as a mixed inhibitor that affects both cathodic and anodic corrosion currents. This study highlights the potential of triazole derivatives in protecting metals from corrosion in acidic environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Synthesis and Structural Analysis

In another aspect of scientific research, triazole compounds are subjects of synthetic and structural studies. For example, a high-yield synthesis route for 3-aryl-1,2,4-triazoles was developed, highlighting the synthetic versatility of triazole compounds. The molecular structure of one such compound, 1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)-1,2,4-triazole, was determined by X-ray crystallography, providing insights into the structural aspects of these compounds (Guirado, López-Caracena, López-Sánchez, Sandoval, Vera, Bautista, & Gálvez, 2016).

Electrochemical Studies

Research on triazole derivatives extends to electrochemical studies as well. A study on new triazole derivatives as inhibitors for mild steel corrosion in acid media used quantum chemical calculations alongside experimental techniques to understand the relationship between molecular structure and inhibition efficiency. Such studies contribute to the development of more effective corrosion inhibitors based on triazole structures (Li, He, Pei, & Hou, 2007).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-4-7-14(8-5-11)23-12(2)17(21-22-23)18(24)20-13-6-9-16(25-3)15(19)10-13/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYJSTHZLDIPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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